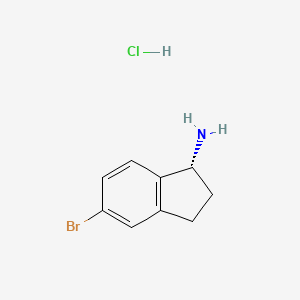

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bromine substituent at the 5-position of the indene ring system. Its molecular formula is C₉H₁₁BrClN (Mol. Wt. ~231.05) with the CAS number 1443238-61-6 . This compound is a hydrochloride salt, enhancing its stability and solubility for applications in organic synthesis and pharmaceutical research. As an intermediate, it is utilized in the preparation of complex molecules, particularly in heterocyclic chemistry and materials science, where its amine functionality enables nucleophilic reactions or coordination with metal catalysts .

Properties

IUPAC Name |

(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGQSSHHFWJLAI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, 2,3-dihydro-1H-inden-1-amine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Resolution: The racemic mixture of 5-Bromo-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination using industrial brominating agents and solvents.

Automated Resolution: High-throughput chiral resolution techniques, such as simulated moving bed chromatography.

Salt Formation: Conversion to the hydrochloride salt using industrial-grade hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Various substituted indane derivatives.

Oxidation: Imines, nitriles.

Reduction: De-brominated indane, alkylated amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features make it particularly valuable for developing drugs targeting neurological disorders such as Parkinson's disease. Specifically, it is an intermediate in the synthesis of rasagiline, a medication used to treat Parkinson's disease, enhancing its therapeutic profile through its chiral nature .

Mechanism of Action:

The compound interacts with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group facilitates binding to these targets, modulating their activity and potentially leading to therapeutic effects.

Organic Synthesis

Intermediate in Complex Molecule Synthesis:

In organic synthesis, this compound acts as an intermediate for constructing complex organic molecules. Its ability to undergo various chemical reactions—such as substitution and oxidation—makes it versatile for synthesizing a range of chemical entities .

Comparison with Similar Compounds:

The compound's unique chiral properties set it apart from similar compounds like 5-Bromo-2,3-dihydro-1H-inden-1-amine and 2,3-Dihydro-1H-inden-1-amine. These differences enhance its utility in asymmetric synthesis and chiral drug development.

Biological Studies

Investigating Biological Effects:

Research has focused on the biological effects of this compound, particularly regarding enzyme inhibition and receptor binding. Studies have indicated potential applications in understanding biochemical pathways involved in various diseases.

Case Studies:

Recent studies have explored the compound's effects on specific biological systems. For instance, it has been tested for its inhibitory effects on certain enzymes linked to neurodegenerative diseases, providing insights into its therapeutic potential .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its efficient synthesis methods enable large-scale production while maintaining high purity levels necessary for industrial applications .

Synthesis Efficiency:

The compound can be synthesized through various methods, including bulk bromination and automated chiral resolution techniques. These methods enhance production efficiency and reduce costs associated with large-scale manufacturing processes .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drugs like rasagiline | Targets neurological disorders |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity |

| Biological Studies | Investigates enzyme inhibition and receptor binding | Insights into disease mechanisms |

| Industrial Production | Used in producing specialty chemicals | Cost-effective large-scale synthesis |

Mechanism of Action

The mechanism of action of ®-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride with its analogs, focusing on substituents, stereochemistry, and applications.

Substitution Patterns and Stereochemistry

Key structural variations among analogs include:

- Halogen substituents (Br, Cl, F) at different positions.

- Chirality (R vs. S configurations).

- Additional functional groups (e.g., methyl, ethyl).

Table 1: Comparative Data of Selected Indenamine Derivatives

Key Differences and Implications

Halogen Effects :

- Bromine (Br) increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F), influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- The 5-position bromine in the target compound may enhance steric hindrance compared to 4- or 6-substituted analogs (e.g., [1307873-37-5] and [1799420-95-3]), affecting regioselectivity in further derivatization .

Chirality :

- The R-configuration in the target compound distinguishes it from the S-enantiomer ([916210-93-0]), which may exhibit divergent biological activity or binding affinity in receptor-targeted applications .

Diethyl-substituted analogs (e.g., indacaterol intermediates) demonstrate the role of alkyl groups in enhancing metabolic stability .

Comparative Performance in Drug Development

Biological Activity

(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structural features, including a bromine atom at the 5-position of the indene ring, contribute to its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- Solubility : Soluble in various solvents, enhancing its applicability in biological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- CYP1A2 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which suggests it may influence drug metabolism pathways and interact with other pharmaceuticals.

- Neuropharmacological Potential : Due to its ability to cross the blood-brain barrier, there are implications for its use in central nervous system therapies, particularly in developing treatments for neurodegenerative diseases like Parkinson's.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activities, although specific mechanisms remain to be fully elucidated.

- Potential Anticancer Activity : Investigations into its anticancer properties are ongoing, with some studies indicating efficacy against various cancer cell lines.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the amine functional group is crucial for binding to these targets, modulating their activity and leading to desired biological effects.

Case Studies and Clinical Trials

Several studies have explored the pharmacological applications of this compound:

- Study on Drug Interactions : A study highlighted its role as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction could significantly influence the metabolism of co-administered drugs, necessitating further investigation into potential drug-drug interactions.

- Anticancer Research : A recent publication investigated derivatives of indene compounds similar to this compound for their anticancer properties. The findings suggested that modifications to the indene structure could enhance efficacy against specific cancer types .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₉H₁₁BrClN | CYP1A2 inhibition, neuropharmacological potential |

| Aficamten | C₁₃H₁₄BrN | Cardiac myosin inhibition |

| Indoline derivatives | Varies | Anticancer properties |

This table illustrates how this compound compares with related compounds in terms of structure and biological activity.

Q & A

Basic Question: What are the key synthetic routes for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride?

Answer:

The synthesis typically involves multi-step enantioselective pathways. For example, similar indenamine derivatives are synthesized via:

Bromination : Introduction of bromine at the 5-position of a pre-functionalized indene scaffold.

Enantioselective Amination : Asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to yield the (R)-enantiomer.

Salt Formation : Reaction with HCl to form the hydrochloride salt.

Yields for analogous compounds range from 14% to 23% over 5 steps, with optimization focusing on solvent choice (e.g., DMF), temperature control, and chiral resolution .

Basic Question: How is the identity of this compound confirmed?

Answer:

Analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the chiral center at C1 shows distinct splitting patterns in the (R)-configuration.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 231.05 for CHBrN·HCl) .

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures and validate stereochemistry .

Advanced Question: How can enantiomeric purity be assessed for this compound?

Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. Retention time differences confirm purity.

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for the (R)-enantiomer.

- NMR with Chiral Shift Reagents : Eu(hfc) induces splitting in H NMR signals, distinguishing enantiomers.

Discrepancies in CAS numbers (e.g., 1443238-61-6 vs. 1197595-75-7) highlight the need for rigorous analytical validation .

Advanced Question: What strategies mitigate low yields in the final amination step?

Answer:

Low yields (e.g., 14–23% in similar syntheses) arise from steric hindrance at the inden-1-position. Optimization strategies include:

- Catalyst Screening : Chiral ruthenium or iridium complexes improve enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction kinetics.

- Temperature Gradients : Stepwise cooling (e.g., −20°C to 0°C) minimizes side reactions.

Post-reaction purification via recrystallization or silica gel chromatography is critical .

Advanced Question: How does the bromine substituent influence reactivity in downstream applications?

Answer:

The 5-bromo group acts as:

- Electrophilic Site : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis).

- Steric Modulator : Directs regioselectivity in nucleophilic substitutions.

- Probe in Medicinal Chemistry : Bromine’s heavy atom effect aids X-ray crystallography in target-binding studies.

Contradictions in molecular formulas (e.g., CHBrNO vs. CHBrN·HCl) underscore the need to validate intermediates .

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability (e.g., logP ~2.1).

- Density Functional Theory (DFT) : Predicts pKa (~8.5 for the amine group) and tautomeric stability.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability and metabolic pathways.

Experimental validation via RP-HPLC (e.g., t = 5.6 min) aligns with computational data .

Advanced Question: How is this compound utilized as a building block in drug discovery?

Answer:

- GPCR Ligand Synthesis : Analogous indenamine derivatives target receptors like US28 in cytomegalovirus studies.

- Peptidomimetic Design : The rigid inden scaffold mimics peptide turn structures, enhancing metabolic stability.

- Kinase Inhibitor Development : Bromine facilitates halogen bonding with ATP-binding pockets.

Case studies show derivatives with IC values <100 nM in enzymatic assays .

Advanced Question: How are data contradictions resolved (e.g., conflicting CAS numbers)?

Answer:

- Cross-Referencing Databases : Use SciFinder and PubChem to verify CAS entries (e.g., 1443238-61-6 vs. 1197595-75-7).

- Batch-Specific Analysis : Trace synthetic routes to identify salt forms (free base vs. hydrochloride).

- Collaborative Validation : Share spectral data (NMR, HRMS) via platforms like ChemRxiv for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.